2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
This compound is a chemical with the molecular formula C23H22FN5O3 and a molecular weight of 435.459. It is a derivative of pyrazolopyrimidine, a class of compounds that have shown significant potential in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives has been reported in the literature . These compounds were designed and synthesized as novel CDK2 targeting compounds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolopyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .Scientific Research Applications
Synthesis and Characterization
The compound 2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex molecule that may be related to a family of compounds including pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, as seen in studies like the one by Rahmouni et al. (2014). They explored the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. The synthesis involved a series of reactions including intramolecular cyclization, N-allylation, N-propargyl alkylation, and condensation with arylnitrile oxides. The resulting compounds were comprehensively characterized by various spectroscopic methods (Rahmouni et al., 2014).
Coordination Complexes and Antioxidant Activity
K. Chkirate et al. (2019) conducted a study on pyrazole-acetamide derivatives, synthesizing two coordination complexes of these derivatives, [Co(L1)2(EtOH)2]·Cl2 and [Cu(L2)]·H2O. These complexes were characterized by elemental analysis and spectroscopic studies. Their crystal structure was determined by single crystal X-ray crystallography. Interestingly, the study also explored the antioxidant activity of these complexes and found them to possess significant antioxidant properties (Chkirate et al., 2019).
Antitumor Activity
In the realm of anticancer research, M. M. Al-Sanea et al. (2020) designed and synthesized derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide. They tested the anticancer activity of these compounds on 60 cancer cell lines, and one compound notably showed appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Mechanism of Action
Target of Action
It is suggested that the compound shows considerable anticonvulsant activity
Mode of Action
The compound shows anticonvulsant activity in both PTZ and MES models . It is suggested that this effect could be mediated by benzodiazepine receptors and other unknown mechanisms .
Result of Action
The compound exhibits significant anticonvulsant activity . This suggests that it may have a role in modulating neuronal activity and potentially reducing the occurrence or severity of seizures.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-16-5-4-6-17(11-16)13-28-15-26-22-18(23(28)31)12-27-29(22)10-9-25-21(30)14-32-20-8-3-2-7-19(20)24/h2-8,11-12,15H,9-10,13-14H2,1H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAALUAUKJJWBHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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